2-methyl-4-(piperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(piperazin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .
Mode of Action
2-Methyl-4-piperazin-1-yl-quinazoline and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .
Pharmacokinetics
suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .
Result of Action
The result of 2-Methyl-4-piperazin-1-yl-quinazoline’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .
Action Environment
The action of 2-Methyl-4-piperazin-1-yl-quinazoline can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
2-Methyl-4-piperazin-1-yl-quinazoline, like other quinazolines, interacts with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the cell
Cellular Effects
Quinazoline derivatives have been shown to exhibit a broad range of effects on various types of cells . For instance, some quinazoline compounds have demonstrated antimicrobial activity and the ability to inhibit biofilm formation in Pseudomonas aeruginosa
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A related compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, has shown antidepressant-like effects in rodent models at lower dose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(piperazin-1-yl)quinazoline typically involves the reaction of 2-chloromethyl-4-methylquinazoline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(piperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methylquinazoline
- 4-Methylquinazoline
- 2-Methylquinazoline
Uniqueness
2-methyl-4-(piperazin-1-yl)quinazoline is unique due to the presence of the piperazine ring, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the quinazoline core with the piperazine moiety provides a versatile scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
2-methyl-4-piperazin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQEDGYIBDSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.